Uracil-2-14C, 5-fluoro-

描述

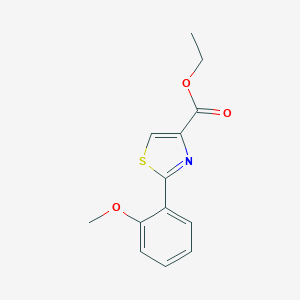

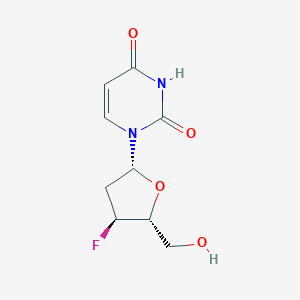

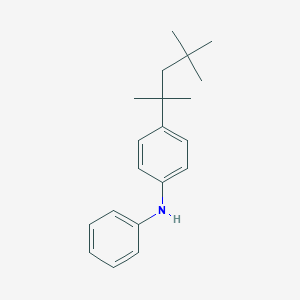

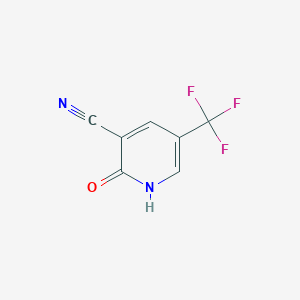

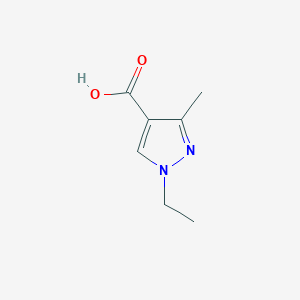

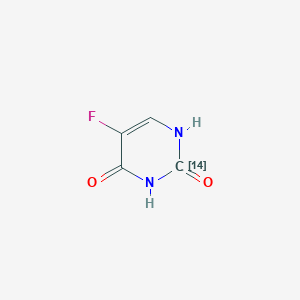

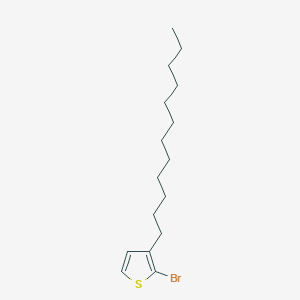

Uracil-2-14C, 5-fluoro-, also known as 5-Fluorouracil (5-FU), is a widely used cytotoxic chemotherapy medication . It is an analogue of uracil, differing by a fluorine atom at the carbon-5 position of the pyrimidine ring . It is used in the treatment of various cancers, including colorectal, oesophageal, stomach, pancreatic, breast, and cervical cancer .

Synthesis Analysis

The synthesis of 5-Fluorouracil and its derivatives has been extensively studied . A series of six novel 5-fluorouracil derivatives were synthesized, and their structures were confirmed by 1H- and 13C-NMR, MS, and elemental analysis . The synthesis involves various chemical reactions and the use of different reagents .Molecular Structure Analysis

The molecular structure of 5-Fluorouracil has been analyzed using various techniques, including IR and Raman spectra with Gaussian-09 molecular analysis . The molecule adopts a hydrogen-bonded sheet structure .Chemical Reactions Analysis

5-Fluorouracil interferes with nucleoside metabolism and can be incorporated into RNA and DNA, leading to cytotoxicity and cell death . It is an analogue of uracil, differing by a fluorine atom at the carbon-5 position of the pyrimidine ring .Physical And Chemical Properties Analysis

5-Fluorouracil is a colorless solution . Its physical and chemical properties have been analyzed using various techniques, including IR and Raman spectra with Gaussian-09 molecular analysis .安全和危害

5-Fluorouracil is considered hazardous. It may cause genetic defects and damage fertility or the unborn child . It may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area .

未来方向

Despite the advances in understanding the mechanism of action of 5-Fluorouracil and the development of strategies to increase its anticancer activity, drug resistance remains a significant limitation to its clinical use . Emerging technologies, such as DNA microarray profiling, have the potential to identify novel genes involved in mediating resistance to 5-Fluorouracil . These target genes might prove to be therapeutically valuable as new targets for chemotherapy, or as predictive biomarkers of response to 5-Fluorouracil-based chemotherapy .

属性

IUPAC Name |

5-fluoro-(214C)1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHASVSINZRGABV-DOMIDYPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)N[14C](=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uracil-2-14C, 5-fluoro- | |

CAS RN |

766-63-2 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione-2-14C, 5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorouracil C-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUOROURACIL C-14 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0E5J9OQ9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)

![Thieno[3,2-b]thiophene](/img/structure/B52689.png)